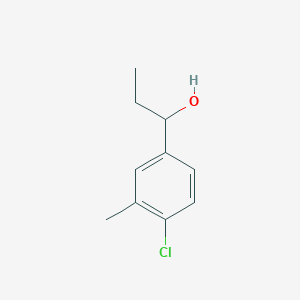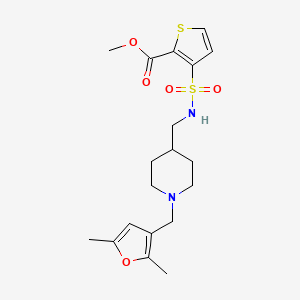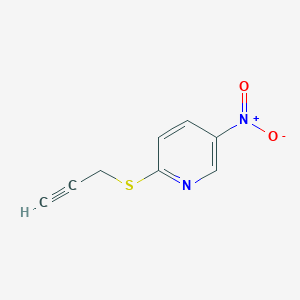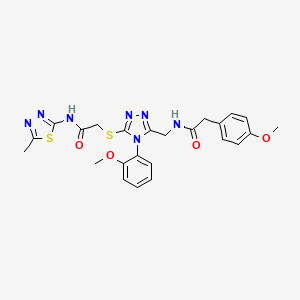
1-(4-Chloro-3-methylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is likely a derivative of propanol where a phenyl group (which is further substituted with a chlorine and a methyl group) is attached to the first carbon atom .
Synthesis Analysis
While the exact synthesis method for this compound is not available, similar compounds, such as 1-(4-Methylphenyl)-1-propanol, can be prepared by the reduction of 4′-methylpropiophenone .Applications De Recherche Scientifique
Volatile Organic Compounds (VOCs) in Medical Diagnosis
Volatile organic compounds (VOCs) such as 1-(4-Chloro-3-methylphenyl)propan-1-ol, produced by human metabolism, inflammation, and gut microbiota, are gaining attention in medical research for their potential as non-invasive biomarkers. The detection of VOCs through breath and fecal analysis has been shown to offer promising accuracy for diagnosing and monitoring conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). This approach suggests the potential of VOCs in personalized medicine, especially for gastrointestinal disorders, demonstrating an exciting avenue for the application of compounds like 1-(4-Chloro-3-methylphenyl)propan-1-ol in clinical diagnostics and patient monitoring (Van Malderen et al., 2020).
Environmental Contaminants and Toxicology
Research into the environmental occurrence, toxicity, and degradation of triclosan (TCS), a broad-spectrum antibacterial agent, highlights concerns over synthetic compounds, including those structurally similar to 1-(4-Chloro-3-methylphenyl)propan-1-ol. Such studies underline the significance of understanding the environmental impact, bioaccumulation, and potential toxic effects of chemical compounds used in consumer products. This body of work is crucial for evaluating the ecological and health risks associated with widespread use of synthetic compounds (Bedoux et al., 2012).
Agricultural Chemicals and Toxicology
The toxicological studies and global trends in research related to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), bear relevance to compounds like 1-(4-Chloro-3-methylphenyl)propan-1-ol in understanding their environmental impact and health risks. These investigations offer insights into the persistence, bioaccumulation, and toxic effects of widely used agricultural chemicals, informing regulatory and safety assessment practices to mitigate adverse outcomes on ecosystems and human health (Zuanazzi et al., 2020).
Chemical Synthesis and Industrial Applications
The synthesis and application of 1,3-propanediol, derived from glycerol, a byproduct of biodiesel production, demonstrate the industrial relevance of compounds structurally related or synthesized from 1-(4-Chloro-3-methylphenyl)propan-1-ol. This research area explores the potential of utilizing renewable resources for the production of valuable industrial chemicals, emphasizing the importance of developing efficient, cost-effective, and environmentally friendly processes (Da Silva Ruy et al., 2020).
Propriétés
IUPAC Name |
1-(4-chloro-3-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFNWOTWXBMMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methylphenyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2502889.png)
![N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2502891.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)


![ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2502898.png)
![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)
methyl}-4-cyano-3-phenylbutanamide](/img/structure/B2502900.png)

![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)
![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)
![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)